Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate
Description
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate is a pyrrole-based ester featuring a 2-chlorophenylmethyl substituent at the 4-position, methyl groups at the 1- and 2-positions, and an ethyl ester at the 3-position. Pyrrole derivatives are often explored for their bioactivity, with substituents like halogens (e.g., chlorine, fluorine) and ester groups influencing electronic properties, solubility, and target interactions .
Properties
Molecular Formula |
C16H18ClNO2 |
|---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO2/c1-4-20-16(19)15-11(2)18(3)10-13(15)9-12-7-5-6-8-14(12)17/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
FIRQQWHXYAPCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1CC2=CC=CC=C2Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis with Subsequent Alkylation
The pyrrole ring is constructed via condensation of ethyl acetoacetate with 2-bromopropanal, generated from bromination of propionaldehyde. Ammonia mediates cyclization to form 2,4-dimethylpyrrole-3-carboxylate intermediates.
Reaction Conditions :
Decarboxylation and Functionalization
Hydrolysis of bis-alkoxycarbonylpyrrole derivatives (e.g., 2,4-dimethyl-3,5-bisethoxycarbonylpyrrole) with 10–30% NaOH, followed by decarboxylation under reflux, yields 2,4-dimethylpyrrole. Subsequent esterification introduces the ethoxycarbonyl group.
Optimization :
-
Neutralization with H₂SO₄ post-hydrolysis reduces side reactions.
-
Refluxing under autogenous pressure (10 bar) improves decarboxylation efficiency.
Alkylation Strategies for 2-Chlorophenylmethyl Substitution
Friedel-Crafts Alkylation
The 2-chlorophenylmethyl group is introduced via Friedel-Crafts reaction using 2-chlorobenzyl chloride and AlCl₃.
Procedure :
Nucleophilic Substitution
A two-step approach involves:
-
Pyrrole-2-carbaldehyde Synthesis : Vilsmeier-Haack formylation of pyrrole with DMF/POCl₃.
-
Alkylation : Reaction with 2-chlorobenzyl bromide under basic conditions (K₂CO₃ in DMF).
Key Data :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Solvent and Catalyst Impact
-
Non-Polar Solvents (toluene, dichloromethane): Enhance cyclization kinetics but require strict temperature control.
-
Polar Aprotic Solvents (DMF, DMSO): Improve alkylation rates but complicate purification.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting flow chemistry for bromination and cyclization steps reduces reaction time (from 14 hours to 2 hours) and improves yield by 15%.
Purification Techniques
-
Crystallization : Sherwood oil or methanol yields >98% purity.
-
Distillation : Effective for isolating volatile intermediates (e.g., 2-bromopropanal).
Mechanistic Insights and Side Reactions
Competing Pathways in Alkylation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenylmethyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, spectral data, and functional group variations.
Substituent Variations on the Pyrrole Core
Key Observations :
- Electronic Effects: The 2-chlorophenyl group in the target compound is electron-withdrawing, likely stabilizing the pyrrole ring’s electron-deficient character. In contrast, the 3-aminophenyl group in 7c introduces electron-donating effects, reflected in its downfield ¹³C NMR shifts (e.g., 148.70 ppm for aromatic carbons) .
- Acid vs. Ester Functionalization : Compound 211 (carboxylic acid) exhibits broad NMR peaks at δ 12.10 and 11.22 ppm for acidic protons, absent in ester derivatives like the target compound. Esters generally enhance lipophilicity, which is critical for membrane permeability in drug design .
- Heterocyclic Diversity : Fenarimol’s pyrimidine core demonstrates that 2-chlorophenyl groups are versatile in agrochemicals, though pyrrole derivatives may offer distinct reactivity profiles .
Impact of Substituent Position and Halogen Type
- Fluorine vs. Fluorine’s small size and high electronegativity often improve bioavailability .
- Synthetic Yields : The ethyl ester analog in (trifluoromethylpyridine-substituted pyrrole) was synthesized in 21% yield, suggesting steric or electronic challenges in introducing bulky substituents .
Structural Analogues in Agrochemicals
- Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate) and Fenpropathrin (cyanoester) highlight the prevalence of ethyl esters in pesticides. The target compound’s ethyl group may similarly enhance environmental persistence .
Biological Activity
Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following structure:
- Molecular Formula : C12H14ClN
- Molecular Weight : Approximately 221.7 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrrole derivatives demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Antitumor Activity
Pyrrole derivatives have also been explored for their antitumor potential. In vitro studies have shown that certain pyrrole compounds can induce apoptosis in cancer cell lines. For instance, derivatives with similar structures have been reported to inhibit tumor growth by affecting cell cycle progression and promoting programmed cell death .
Case Studies
- Antitubercular Activity : A series of studies investigated the antitubercular effects of pyrrole derivatives, revealing that modifications in the pyrrole structure could enhance activity against Mycobacterium tuberculosis. Specific derivatives demonstrated low minimum inhibitory concentrations (MIC), indicating potent activity against multidrug-resistant strains .
- Fungal Inhibition : Another case study highlighted the antifungal properties of pyrrole compounds, where a related compound showed significant efficacy against Aspergillus fumigatus, leading to increased survival rates in infected animal models. The study emphasized the compound's low toxicity profile compared to conventional antifungal agents .
Table 1: Summary of Biological Activities
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of pyrrole compounds, revealing that modifications at specific positions significantly influence their biological activities. For example:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and bioactivity against various pathogens.
- Dimethyl Substitution : The dimethyl groups contribute to increased stability and reduced toxicity while maintaining efficacy.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-[(2-chlorophenyl)methyl]-1,2-dimethylpyrrole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrole derivatives are synthesized by reacting ethyl pyrrole carboxylates with substituted benzoyl chlorides or aryl halides under reflux conditions. General Procedure E (as referenced in studies) involves condensation reactions with yields ranging from 21% to 30%, depending on substituent reactivity and steric effects . Purification typically employs column chromatography, followed by characterization via ESIMS and NMR.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ESIMS : Confirms molecular ion peaks (e.g., m/z 328.2–402.2 in analogous compounds) .
- 1H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.00–7.57 ppm, methyl groups at δ 2.12–2.22 ppm) .
- HPLC : Ensures purity (>98% in optimized protocols) by detecting trace impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Use palladium catalysts for cross-coupling reactions to enhance aryl-pyrrole bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, as seen in studies achieving 30% yields with dimethylsulfamoylbenzoyl chloride .
- Temperature Control : Lowering reaction temperatures (e.g., 0°C to RT) minimizes side reactions, as evidenced by higher yields in stepwise protocols .
Q. How should researchers address discrepancies between theoretical and observed spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Analysis : Use HPLC to detect byproducts (e.g., unreacted starting materials) and refine purification steps. For instance, a study achieved 98.6% purity after optimizing gradient elution .
- Dynamic Effects : Consider tautomerization or solvent interactions in NMR interpretation. For example, broad singlet peaks (e.g., δ 11.22 ppm) may indicate exchangeable protons in pyrrole NH groups .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities.
Q. What strategies are recommended for elucidating the mechanistic role of the 2-chlorophenylmethyl substituent in biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with halogen substituents (e.g., fluoro, iodo) and compare bioactivity. For example, iodinated analogs showed altered pharmacokinetic profiles in related studies .
- Docking Simulations : Model interactions between the 2-chlorophenyl group and target proteins (e.g., enzymes or receptors) to predict binding affinity.
- Metabolic Stability Assays : Evaluate the substituent’s impact on cytochrome P450-mediated degradation using liver microsomes.
Data Contradiction Analysis
Q. How should researchers interpret conflicting yields (e.g., 21% vs. 30%) in similar synthetic protocols?
- Methodological Answer :
- Reagent Purity : Low yields (21%) may stem from degraded benzoyl chlorides; validate via FTIR or titration .
- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce reactivity, as observed in studies with <25% yields .
- Workup Efficiency : Inefficient extraction or chromatography can lead to product loss. Centrifugal partition chromatography (CPC) may improve recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
